![molecular formula C18H17ClN4O B2493287 3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea CAS No. 1448135-14-5](/img/structure/B2493287.png)

3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

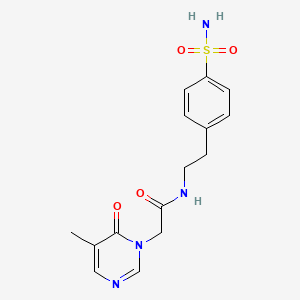

Description

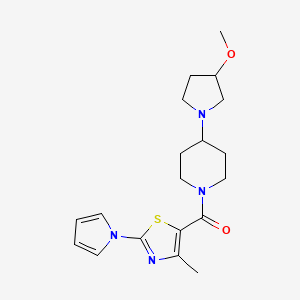

Synthesis Analysis

The synthesis of compounds similar to 3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea often involves multi-step reactions that start from basic heterocyclic scaffolds, such as imidazopyridines or pyridines. For instance, compounds with structural similarities have been synthesized through reactions involving 2-aminopyridine, aryl ketones, urea, and catalytic amounts of KOH, leading to a variety of heterocyclic compounds, including imidazopyridines and pyrimidin-2-ones (Ladani et al., 2009). Such processes typically involve cyclization steps that contribute to the formation of the core imidazo[1,2-a]pyridine structure.

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by the presence of fused heterocyclic rings, which are essential for their chemical behavior and biological activity. X-ray diffraction studies and density functional theory (DFT) calculations have been employed to understand the geometric and electronic structures of these compounds. For example, structural elucidation through 1H NMR, 13C NMR, and FT-IR spectroscopy has confirmed the formation of the desired heterocyclic frameworks (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound and similar compounds often involves interactions at the imidazo[1,2-a]pyridine moiety, facilitating various chemical transformations. These reactions can lead to the formation of diverse derivatives with potential applications in drug development and material science. For example, the introduction of substituents at different positions of the imidazo[1,2-a]pyridine ring has been achieved through nucleophilic aromatic substitution and cross-coupling reactions (Bazin et al., 2013).

Scientific Research Applications

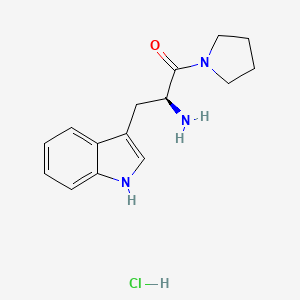

Synthesis and Biological Applications

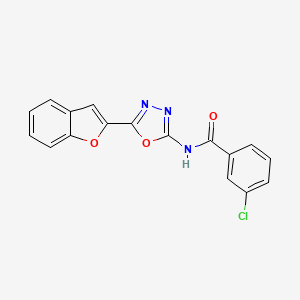

- Synthesis and Antimicrobial Activities : Studies have explored the synthesis of compounds related to "3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea" through reactions with different aryl ketones, leading to the creation of chalcones, oxopyrimidines, and thiopyrimidines. These compounds demonstrated significant antimicrobial activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Ladani et al., 2009), (Joshi et al., 2012).

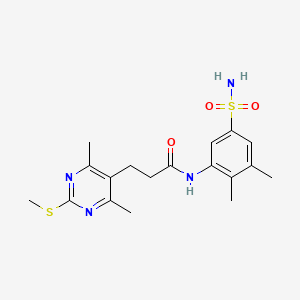

Material Science and Electrooptic Applications

- Optoelectronic Device Fabrication : Research on novel chalcone derivatives, including "3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one," a compound with a structure similar to the one , revealed significant electrooptic properties. Such materials exhibit high second and third harmonic generation values, indicating their potential applications in optoelectronic device fabrications (Shkir et al., 2018).

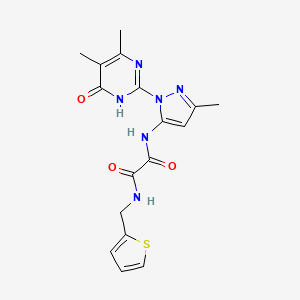

Drug Discovery and Medicinal Chemistry

- Anticancer Agents : The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and their evaluation as anticancer agents highlighted the significance of similar structures in medicinal chemistry. These compounds showed potent antiproliferative effects against various cancer cell lines, with certain derivatives demonstrating inhibitory activities comparable to established drugs (Feng et al., 2020).

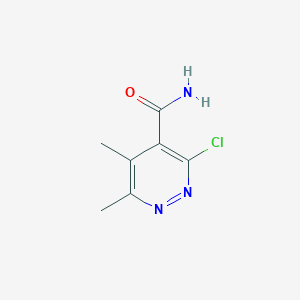

Chemical Synthesis

- Efficient Synthesis Methods : Innovative synthesis approaches for imidazo[1,2-a]pyridines and related structures have been developed, emphasizing the importance of such compounds in chemical research. These methods include tandem carbamoyl chloride amination and palladium-catalyzed intramolecular urea cyclization, providing high-throughput access to diverse heterocyclic systems (Lach & Koza, 2012), (Wang et al., 2022).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . The World Health Organization has taken the initiative to develop new drugs based on this scaffold, especially for treating tuberculosis . Therefore, the future direction may involve further exploration and development of imidazo[1,2-a]pyridine derivatives for various therapeutic applications .

Mechanism of Action

Target of Action

The compound contains an imidazo[1,2-a]pyridine moiety , which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Compounds with this moiety have a wide range of applications in medicinal chemistry . .

Biochemical Pathways

Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis

properties

IUPAC Name |

3-(3-chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c19-13-4-3-5-14(10-13)21-18(24)23(15-7-8-15)12-16-11-20-17-6-1-2-9-22(16)17/h1-6,9-11,15H,7-8,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCXVSKTSUCNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)